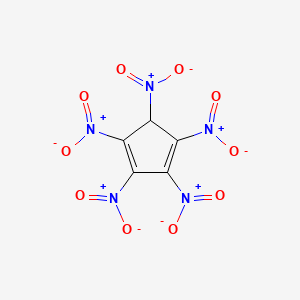

1,2,3,4,5-Pentanitrocyclopenta-1,3-diene

Description

1,2,3,4,5-Pentanitrocyclopenta-1,3-diene is a highly substituted cyclopentadiene derivative with five nitro (-NO₂) groups attached to the cyclopentadiene ring. However, direct experimental data on this compound are scarce in publicly available literature. Its properties are often inferred from structural analogs, such as hexachloro-, pentafluoro-, or pentamethyl-substituted cyclopentadienes, which are better characterized .

Properties

CAS No. |

824966-88-3 |

|---|---|

Molecular Formula |

C5HN5O10 |

Molecular Weight |

291.09 g/mol |

IUPAC Name |

1,2,3,4,5-pentanitrocyclopenta-1,3-diene |

InChI |

InChI=1S/C5HN5O10/c11-6(12)1-2(7(13)14)4(9(17)18)5(10(19)20)3(1)8(15)16/h1H |

InChI Key |

FYXRJKUPUNDXDP-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene typically involves the nitration of cyclopentadiene derivatives. One common method is the stepwise nitration of cyclopentadiene using nitric acid and sulfuric acid under controlled conditions to introduce the nitro groups sequentially. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the intermediate products.

Industrial Production Methods: Industrial production of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene would likely involve a continuous flow process to ensure precise control over reaction conditions and to handle the exothermic nature of the nitration reactions. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings for the production of highly nitrated compounds.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Further nitrated or oxidized derivatives.

Reduction: Amino derivatives of cyclopentadiene.

Substitution: Cyclopentadiene derivatives with substituted functional groups.

Scientific Research Applications

1,2,3,4,5-Pentanitrocyclopenta-1,3-diene has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other highly nitrated compounds and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those requiring high-energy release.

Industry: Utilized in the development of energetic materials such as explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene involves the release of energy through the decomposition of its nitro groups. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas and other byproducts. This energy release can be harnessed in various applications, particularly in the field of energetic materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexachlorocyclopentadiene (1,2,3,4,5,5-Hexachlorocyclopenta-1,3-diene)

- Structure : Six chlorine atoms replace hydrogen atoms on the cyclopentadiene ring.

- Properties :

- Commercial Data :

1,2,3,4,5-Pentamethylcyclopentadiene

- Structure : Five methyl (-CH₃) groups attached to the cyclopentadiene ring.

- Properties: Electron-donating methyl groups enhance ring stability and reduce reactivity. Technical purity ≥94% (GC), used in organometallic synthesis (e.g., ligand precursors for catalysts) .

- Regulatory Data :

1,2,3,4-Tetraphenylcyclopentadiene

- Structure : Four phenyl (-C₆H₅) groups attached to the cyclopentadiene ring.

- Properties :

Pentafluorocyclopentadiene Derivatives

- Structure : Five fluorine atoms substituted on the cyclopentadiene ring.

- Properties :

Data Table: Key Identifiers and Properties of Cyclopentadiene Derivatives

Research Findings and Trends

- Stability and Reactivity : Nitro-substituted cyclopentadienes are expected to exhibit lower thermal stability compared to methyl- or phenyl-substituted analogs due to the destabilizing effects of nitro groups. This limits their practical use outside controlled environments.

- Energetic Potential: While nitro derivatives are theoretically promising for explosives, their synthesis and handling challenges (e.g., sensitivity to shock) remain unresolved. Hexachloro- and fluorinated analogs are more industrially viable .

- Synthetic Utility : Methyl- and phenyl-substituted derivatives are preferred in catalysis and materials science due to their predictable reactivity and commercial availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.